Cas no 180044-46-6 (2-(thiophen-2-ylmethanesulfonyl)acetic Acid)

2-(チオフェン-2-イルメタンスルホニル)酢酸は、有機合成や医薬品中間体として有用な硫黄含有化合物です。チオフェン環とスルホニル基を有する構造的特徴から、高い反応性と多様な官能基導入が可能です。特に、求核試薬との反応性に優れ、複雑な分子骨格の構築に適しています。また、スルホニル基の電子吸引性により、隣接するカルボン酸の酸性度が調整可能で、精密な反応制御が期待できます。有機溶媒への溶解性が良好であり、実験操作性に優れる点も利点です。医薬品開発分野では、生理活性分子の修飾や新規薬剤候補の合成において重要な役割を果たします。

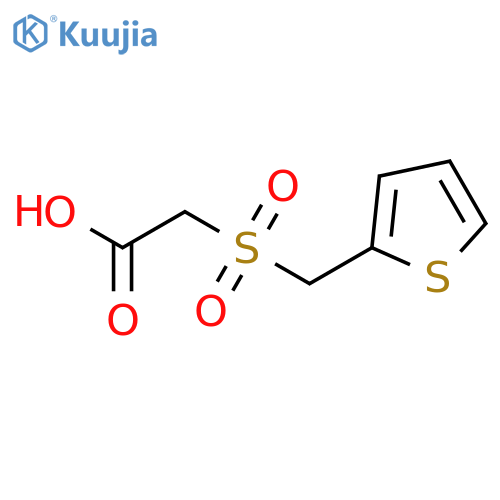

180044-46-6 structure

商品名:2-(thiophen-2-ylmethanesulfonyl)acetic Acid

CAS番号:180044-46-6

MF:C7H8O4S2

メガワット:220.266019821167

CID:1370884

2-(thiophen-2-ylmethanesulfonyl)acetic Acid 化学的及び物理的性質

名前と識別子

-

- Acetic acid, [(2-thienylmethyl)sulfonyl]-

- 2-(thiophen-2-ylmethanesulfonyl)acetic Acid

-

計算された属性

- せいみつぶんしりょう: 219.98644

じっけんとくせい

- PSA: 71.44

2-(thiophen-2-ylmethanesulfonyl)acetic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-39949-0.1g |

2-[(thiophen-2-yl)methanesulfonyl]acetic acid |

180044-46-6 | 95% | 0.1g |

$132.0 | 2023-02-10 | |

| Enamine | EN300-39949-5.0g |

2-[(thiophen-2-yl)methanesulfonyl]acetic acid |

180044-46-6 | 95% | 5.0g |

$1364.0 | 2023-02-10 | |

| Enamine | EN300-39949-0.05g |

2-[(thiophen-2-yl)methanesulfonyl]acetic acid |

180044-46-6 | 95% | 0.05g |

$88.0 | 2023-02-10 | |

| TRC | B588800-50mg |

2-(thiophen-2-ylmethanesulfonyl)acetic Acid |

180044-46-6 | 50mg |

$ 95.00 | 2022-06-07 | ||

| Enamine | EN300-39949-10.0g |

2-[(thiophen-2-yl)methanesulfonyl]acetic acid |

180044-46-6 | 95% | 10.0g |

$2024.0 | 2023-02-10 | |

| Enamine | EN300-39949-1.0g |

2-[(thiophen-2-yl)methanesulfonyl]acetic acid |

180044-46-6 | 95% | 1.0g |

$470.0 | 2023-02-10 | |

| Enamine | EN300-39949-2.5g |

2-[(thiophen-2-yl)methanesulfonyl]acetic acid |

180044-46-6 | 95% | 2.5g |

$923.0 | 2023-02-10 | |

| Chemenu | CM469763-250mg |

2-(thiophen-2-ylmethanesulfonyl)acetic acid |

180044-46-6 | 95%+ | 250mg |

$246 | 2023-02-02 | |

| Chemenu | CM469763-1g |

2-(thiophen-2-ylmethanesulfonyl)acetic acid |

180044-46-6 | 95%+ | 1g |

$592 | 2023-02-02 | |

| A2B Chem LLC | AV29560-250mg |

[(Thien-2-ylmethyl)sulfonyl]acetic acid |

180044-46-6 | 95% | 250mg |

$233.00 | 2024-04-20 |

2-(thiophen-2-ylmethanesulfonyl)acetic Acid 関連文献

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

5. Water

180044-46-6 (2-(thiophen-2-ylmethanesulfonyl)acetic Acid) 関連製品

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量